molecular formula C20H22ClN3O2S2 B2514934 N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252923-28-6

N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2514934
M. Wt: 435.99
InChI Key: XURGKVNSLONGLA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Structural Analysis and Synthesis Methodologies

  • Crystal Structure Investigations : Studies have detailed the crystal structures of related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, emphasizing the folded conformation around the methylene C atom of the thioacetamide bridge, and highlighting intramolecular hydrogen bonding stabilizing the conformation (S. Subasri et al., 2016; S. Subasri et al., 2017).

  • Synthetic Approaches : Research has been conducted on the synthesis and evaluation of potent dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors using related scaffolds, showcasing the versatility and potential of the chemical structure for developing therapeutic agents (A. Gangjee et al., 2008).

Biological Activities and Molecular Interactions

  • Antitumor Activity : New derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These studies illustrate the potential of such compounds in cancer therapy, with some showing potent anticancer activity against various human cancer cell lines (H. Hafez et al., 2017).

  • Antimicrobial and Antifungal Activities : The synthesis of related compounds has been explored for their antimicrobial properties. This research indicates the significance of the pyrimidine and thieno[2,3-d]pyrimidine scaffolds in developing new antimicrobial agents (A. Hossan et al., 2012).

Spectroscopic Characterization and Molecular Dynamics

  • Vibrational Spectroscopic Analysis : The vibrational spectroscopic signatures of related molecules have been characterized, providing insights into the stereo-electronic interactions and stability conferred by various substituents (S. J. Jenepha Mary et al., 2022).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have any specific questions about these types of analyses, feel free to ask!


properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S2/c1-13(2)7-9-24-19(26)18-16(8-10-27-18)23-20(24)28-12-17(25)22-11-14-3-5-15(21)6-4-14/h3-6,8,10,13H,7,9,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURGKVNSLONGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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